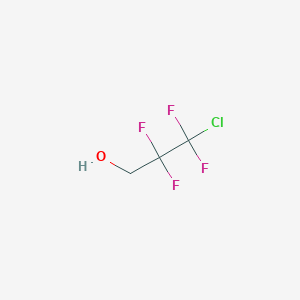

3-Chloro-2,2,3,3-tetrafluoropropan-1-ol

Description

3-Chloro-2,2,3,3-tetrafluoropropan-1-ol (CAS: 1073314-93-8) is a fluorinated alcohol with the molecular formula C₃H₃ClF₄O and a molecular weight of 247.72 g/mol . Its structure features a chlorine atom at position 3 and four fluorine atoms at positions 2,2,3,3, combined with a hydroxyl (-OH) group at position 1. The compound is primarily utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, owing to its reactivity in forming derivatives like ethers, esters, and Schiff bases .

Properties

IUPAC Name |

3-chloro-2,2,3,3-tetrafluoropropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClF4O/c4-3(7,8)2(5,6)1-9/h9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNVJNPCIZQFBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)Cl)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-2,2,3,3-tetrafluoropropan-1-ol (CAS Number: 20411-83-0) is a fluorinated alcohol that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes both chlorine and fluorine substituents, influencing its chemical reactivity and biological interactions. Understanding the biological activity of this compound is crucial for assessing its safety, efficacy, and potential applications in various fields such as pharmaceuticals and environmental science.

- Molecular Formula : C₃H₃ClF₄O

- Molecular Weight : 158.51 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological molecules. The presence of fluorine atoms enhances the compound's lipophilicity and stability, allowing it to penetrate biological membranes more effectively. This property may facilitate interactions with enzymes and receptors within cells, potentially leading to altered biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its ability to disrupt microbial cell membranes could make it a candidate for developing new antimicrobial agents.

- Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects in certain cell lines. The mechanism behind this cytotoxicity may involve oxidative stress or interference with cellular signaling pathways.

- Toxicological Studies : Toxicological assessments indicate that while the compound shows potential therapeutic applications, it also poses risks due to its chlorinated structure. Long-term exposure studies are necessary to fully understand its safety profile.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces cell death in cancer cell lines | |

| Toxicity | Potentially harmful in high concentrations |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound showed significant inhibition of bacterial growth in both Gram-positive and Gram-negative strains. The minimal inhibitory concentration (MIC) was determined to be lower than that of many conventional antibiotics, indicating a promising alternative for treating resistant bacterial infections.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro experiments utilizing human cancer cell lines revealed that treatment with varying concentrations of the compound led to dose-dependent cytotoxicity. Flow cytometry analysis indicated that the compound induces apoptosis through mitochondrial pathways. This suggests potential applications in cancer therapy but necessitates further investigation into selective toxicity towards cancerous versus normal cells.

Scientific Research Applications

Chemical Synthesis

One of the primary applications of 3-Chloro-2,2,3,3-tetrafluoropropan-1-ol is in organic synthesis. It serves as a versatile intermediate for the preparation of various fluorinated compounds. The presence of both chlorine and fluorine in its structure allows it to participate in nucleophilic substitution reactions. For instance, it can be used to synthesize more complex fluorinated molecules or as a precursor in the development of pharmaceuticals.

Case Study: Synthesis of Fluorinated Pharmaceuticals

Research has demonstrated that derivatives of this compound can be utilized in the synthesis of biologically active compounds. For example, its derivatives have been explored for their potential as antitumor agents through reactions with various amines and carboxylic acids . The incorporation of fluorine into drug candidates often enhances their metabolic stability and bioactivity.

Material Science

In material science, this compound is employed in the formulation of coatings and adhesives. Its ability to repel water makes it an attractive component for creating water-resistant materials.

Application in Coatings

Fluorinated compounds are known for their excellent surface properties. The incorporation of this compound into coating formulations can significantly improve the water repellency and durability of the coatings applied to textiles and metal surfaces . This application is particularly beneficial in industries requiring high-performance protective coatings.

Environmental Applications

The environmental applications of this compound are also noteworthy. Due to its low volatility and chemical stability, it can be used as a solvent in cleaning applications without contributing significantly to air pollution.

Case Study: Solvent in Cleaning Agents

Research has indicated that formulations containing this compound can effectively dissolve oils and greases while minimizing environmental impact compared to traditional solvents . This makes it suitable for use in industrial cleaning processes where both efficacy and environmental safety are concerns.

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects: The chlorine in this compound increases its density and reactivity compared to non-chlorinated analogs like 2,2,3,3-Tetrafluoro-1-propanol. The Cl atom acts as a leaving group, facilitating nucleophilic substitution reactions . Fluorine atoms in all compounds enhance thermal stability and electronegativity, but their positions influence solubility. For example, the tetrafluoro configuration in the target compound may reduce water solubility compared to mono- or difluoro derivatives .

Physicochemical Properties: Boiling/Melting Points: While exact data are unavailable for the target compound, its structural analogs suggest that increased fluorination elevates boiling points due to stronger intermolecular forces. For instance, 2,2,3,3-Tetrafluoro-1-propanol has a boiling point of ~173–175°C , whereas 1-Chloro-3-fluoro-2-propanol (with fewer fluorines) likely has a lower boiling point . Lipophilicity: Compounds with aryl or trifluoromethyl groups (e.g., 2-(2-Chloro-3-fluorophenyl)-1,1,1-trifluoropropan-2-ol) exhibit higher lipophilicity, making them suitable for hydrophobic applications like pesticide formulations .

Reactivity and Applications :

- The target compound’s hydroxyl group enables participation in condensation reactions (e.g., esterification), while its chlorine and fluorine substituents make it a candidate for synthesizing fluorinated drugs or surfactants .

- In contrast, 3,3,3-Trifluoro-2-phenylpropan-1-ol’s aromatic ring stabilizes intermediates in fragrance synthesis, as seen in IFRA standards for similar alcohols .

Toxicological and Safety Considerations: Chlorinated propanols (e.g., 1,2,3-Trichloropropane) are associated with hepatotoxicity and carcinogenicity , but the safety profile of this compound remains understudied. Regulatory guidelines for fluorinated alcohols, such as those from the Expert Panel for Fragrance Safety, emphasize limiting exposure in consumer products .

Preparation Methods

Synthesis via Ring-Opening of Fluorinated Epoxides

A prominent method to prepare 3-chloro-2,2,3,3-tetrafluoropropan-1-ol involves the nucleophilic ring-opening of fluorinated epoxides with hydrogen fluoride (HF) or HF complexes such as Olah’s reagent (HF-pyridine complex).

- Starting Material: 2,3-epoxy-1,1,1,3-tetrafluoropropane

- Reagent: Olah’s reagent (70% HF-pyridine complex)

- Conditions: Reaction in a Hastelloy C pressure reactor, cooled to 20°C initially, then heated to 50°C for 168 hours

- Workup: Quenching with ice, extraction with diethyl ether, washing with potassium bicarbonate solution, drying over sodium sulfate

- Product: this compound as a clear, colorless liquid (boiling point 91-93°C)

- Confirmation: NMR spectroscopy

This method leverages the nucleophilic attack of fluoride ions on the epoxide ring, opening it to form the fluorohydrin alcohol with selective fluorination and chlorination patterns.

Preparation from Fluorinated Alkenes via Epoxidation and Subsequent Ring Opening

Another approach involves the oxidation of fluorinated alkenes to epoxides, followed by ring opening with HF or HF complexes.

- Oxidation of tetrafluoropropene (e.g., 1,3,3,3-tetrafluoropropene) using oxidizing agents such as hypohalites or peroxides to form the corresponding epoxide.

- Ring opening of the epoxide with HF or Olah’s reagent to yield the partially fluorinated alcohol.

This method is advantageous for introducing fluorine atoms in specific positions and controlling stereochemistry. The oxidizing agents used include air, oxygen, peroxides, and hypohalites like chlorite.

Halogenation of Fluorinated Propanols

This compound can also be synthesized by halogenation of fluorinated propanol precursors.

- Starting from 2,2,3,3-tetrafluoropropan-1-ol, treatment with halogenating agents such as thionyl chloride (SOCl2) in the presence of catalysts like N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 80°C for 3 hours).

- This converts the hydroxyl group into a chloro substituent, yielding the chlorofluorinated alcohol.

This method is useful for selective chlorination of fluorinated alcohols and is often followed by purification steps such as extraction and distillation.

Direct Addition of Chlorine and Fluorine to Alkenes

A more direct synthetic route involves the addition of chlorine and fluorine-containing reagents to fluorinated alkenes.

- Reacting 2,3,3,3-tetrafluoroprop-1-ene (HFO-1234yf) gas with iodine monochloride (ICl) under controlled temperature (e.g., 50°C for 3 hours).

- The reaction mixture is then treated with trifluoromethanesulfonic acid and fluorobenzene at low temperatures (0–4°C) to facilitate conversion to the chlorofluorinated alcohol.

- The product is isolated by precipitation with cold diethyl ether and filtration.

This method yields the desired product as a white solid with a melting point of 129-130°C and moderate yield (~47%).

Summary Table of Preparation Methods

Research Findings and Notes

- The ring-opening method using Olah’s reagent is extensively documented and provides a clean, high-purity product suitable for further chemical transformations such as carbonate ester synthesis.

- Epoxidation of fluorinated alkenes followed by ring opening allows for structural diversity and incorporation of fluorine atoms in specific molecular sites, important for pharmaceutical intermediates.

- Halogenation using thionyl chloride is a classical approach for introducing chlorine into fluorinated alcohols but requires careful control of reaction conditions to avoid over-chlorination or decomposition.

- Direct addition of halogenating agents to fluorinated alkenes is a practical industrial method but may produce mixtures requiring careful purification.

- Analytical techniques such as NMR spectroscopy and mass spectrometry are critical for confirming the structure and purity of the synthesized this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.